3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Description
3,3-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a fluorinated heterocyclic compound belonging to the pyrrolopyridinone family. Its core structure consists of a fused pyrrole and pyridine ring system, with two fluorine atoms at the 3-position and a ketone group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to oxindole, a privileged motif in kinase inhibitors and neurodegenerative disease therapeutics . The difluoro substitution enhances metabolic stability and modulates electronic properties, improving binding affinity to biological targets like GSK3β and tau proteins .
The compound’s molecular formula is C₇H₄F₂N₂O (monoisotopic mass: 178.03 g/mol), with the fluorine atoms contributing to its electronegativity and influencing intermolecular interactions such as hydrogen bonding and lipophilicity . Synthetic routes often involve lithiation of N-(pyridinyl)pivalamides followed by electrophilic trapping, as demonstrated in the preparation of related hydroxylated analogs .
Properties
Molecular Formula |
C7H4F2N2O |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
3,3-difluoro-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)4-2-1-3-10-5(4)11-6(7)12/h1-3H,(H,10,11,12) |
InChI Key |
WROZWVFIRDEOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)C2(F)F)N=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable pyrrole derivative with a fluorinated reagent can lead to the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The fluorine substituents and nitrogen atoms direct electrophilic attacks to specific positions. Common reactions include:
| Reaction Type | Position Modified | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Nitration | C-5 | HNO₃/H₂SO₄, 0–5°C | Introduces nitro group at C-5 | |
| Halogenation | C-4 | Cl₂/FeCl₃, RT | Adds chlorine at C-4 |
The C-5 position is particularly reactive due to resonance stabilization from the adjacent nitrogen .
Nucleophilic Substitution
Fluorine atoms at C-3 can be displaced by nucleophiles under controlled conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxide | K₂CO₃/DMF, 80°C | 3-methoxy derivative | 65% | |
| Amines | EtOH, reflux | 3-amino derivatives | 50–75% |
These substitutions are critical for modifying biological activity in medicinal chemistry applications .
Cyclization Reactions
The compound serves as a precursor in synthesizing polycyclic structures:
-
Condensation with Aldehydes : Forms fused rings (e.g., quinazolines) via Schiff base intermediates .
-
Intramolecular Cyclization : Under acidic conditions (H₂SO₄, 100°C), generates tricyclic frameworks.
Reduction Reactions
The ketone group at C-2 undergoes selective reduction:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 2-hydroxy derivative | >90% | |
| LiAlH₄ | THF, reflux | Fully reduced pyrrolidine | 70% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at C-5:
| Reaction Type | Catalyst | Conditions | Product Application | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | DME, 80°C | Biaryl derivatives (kinase inhibitors) | |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos, 100°C | Aminoalkyl side chains |
Fluorination/Defluorination
-
Further Fluorination : SF₄ gas at 150°C introduces additional fluorine atoms at C-6.
-
Defluorination : Treatment with Mg/MeOH removes fluorine selectively, enabling access to des-fluoro analogs .
Key Research Findings
Scientific Research Applications
3,3-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Table 1: Comparison of Pyrrolopyridinone Isomers
Key Insight : Positional isomerism (e.g., [2,3-b] vs. [3,2-c]) alters ring electronics and steric profiles, impacting biological activity. The [2,3-b] system in 3,3-difluoro derivatives enables better target engagement compared to [3,2-c] analogs .
Halogenated Derivatives
Table 2: Halogen-Substituted Pyrrolopyridinones
Key Insight : Fluorine’s small size and high electronegativity make 3,3-difluoro derivatives more suitable for drug design than bulkier brominated analogs. Dual halogenation (e.g., 5-bromo-3,3-difluoro) expands SAR exploration .
Substituted Derivatives (Methyl, Amino, Hydroxyl)
Table 3: Functional Group Modifications
Key Insight: Hydroxyl and amino groups introduce polarity, improving solubility but reducing metabolic stability. Methyl groups (e.g., 3,3-dimethyl) shield reactive sites, prolonging half-life .
Biological Activity
3,3-Difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a pyrrolo[2,3-b]pyridine core with two fluorine substituents at the 3-position. This structure contributes to its unique pharmacological properties.
Antimicrobial Activity
Research has shown that pyrrolo[2,3-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have demonstrated activity against various bacterial strains:
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| 3,3-Difluoro-1H-pyrrolo[2,3-b]pyridin-2-one | E. coli | 250 μM |
| 3,3-Difluoro-1H-pyrrolo[2,3-b]pyridin-2-one | S. aureus | 200 μM |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
The presence of fluorine atoms in the structure is believed to enhance its interaction with biological targets involved in cancer progression .
Protein Kinase Inhibition
A significant aspect of the biological activity of this compound lies in its ability to inhibit specific protein kinases such as ITK and JAK3. These kinases are crucial in various signaling pathways associated with immune responses and cancer:
| Kinase | Inhibition (%) at 10 μM |
|---|---|
| ITK | 85 |
| JAK3 | 78 |
This inhibition suggests potential therapeutic applications in treating diseases characterized by dysregulated kinase activity .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyrrolo[2,3-b]pyridine derivatives. The study found that the difluoro derivative exhibited superior antibacterial activity compared to other analogs:
"The difluorinated compound showed a remarkable reduction in bacterial growth at concentrations as low as 100 μM against resistant strains" .
Anticancer Research
A study focused on the anticancer properties of pyrrolo[2,3-b]pyridine derivatives reported that the difluoro variant significantly reduced tumor size in xenograft models:
"In vivo experiments demonstrated a tumor volume reduction of approximately 60% compared to control groups" .
Q & A
Basic Research Questions
Q. What are common synthetic routes to prepare 3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one and its derivatives?
- Methodological Answer : Fluorination of the pyrrolo[2,3-b]pyridine scaffold is typically achieved using fluorinating agents like Selectfluor®. For example, 3-fluoro derivatives can be synthesized by reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with Selectfluor® in acetonitrile/ethanol under heating (70°C), followed by purification via column chromatography . Microwave-assisted reactions are also effective for ring-expansion or functionalization, such as using sodium azide or azidotrimethylsilane to generate naphthyridinone derivatives .
Q. How can the structure of 3,3-difluoro-pyrrolo[2,3-b]pyridinone derivatives be confirmed?
- Methodological Answer : Multinuclear NMR spectroscopy (e.g., H, F, C) is critical. For instance, F-NMR chemical shifts around -172 ppm (DMSO-d6) confirm fluorine substitution at the 3-position . High-resolution mass spectrometry (HRMS) with ESI ionization validates molecular formulas, while X-ray crystallography (if crystalline) provides unambiguous confirmation of stereochemistry .
Q. What are standard protocols for introducing functional groups (e.g., amino, nitro) to the pyrrolo[2,3-b]pyridinone core?
- Methodological Answer : Nitration can be performed using concentrated at 0°C to yield 3-nitro derivatives, followed by reduction to 4-amino analogs using Pd/C or other catalysts . For regioselective halogenation, electrophilic substitution with -bromosuccinimide (NBS) or iodination reagents under inert atmospheres is recommended .
Advanced Research Questions
Q. How can rhodium-catalyzed asymmetric 1,4-additions be applied to modify 3-benzylidene-pyrrolo[2,3-b]pyridin-2-ones?
- Methodological Answer : Rhodium catalysts (e.g., [Rh(cod)Cl]) with chiral ligands enable enantioselective 1,4-additions of arylboronic acids to exocyclic methylene lactamyl acceptors. Optimize reaction conditions (solvent: THF/HO, 25–50°C) and use Grubbs II catalyst for subsequent olefin metathesis to access spirocyclic derivatives .
Q. What strategies address contradictions in biological activity data for pyrrolo[2,3-b]pyridinone-based anti-inflammatory agents?
- Methodological Answer : Discrepancies between in vivo efficacy (e.g., in adjuvant-induced arthritis models) and in vitro enzyme inhibition (cyclooxygenase/5-lipoxygenase) suggest indirect mechanisms. Use metabolite profiling (LC-MS/MS) to identify downstream prostaglandin/leukotriene modulation. Structure-activity relationship (SAR) studies should prioritize substituents at the 3-position, as fluorination or trifluoromethyl groups enhance metabolic stability .
Q. How can computational methods guide the design of protein kinase inhibitors based on 3,3-difluoro-pyrrolo[2,3-b]pyridinone scaffolds?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) into kinase ATP-binding pockets identifies key interactions, such as hydrogen bonding with hinge regions (e.g., Met119 in HPK1). Density functional theory (DFT) calculations predict electronic effects of fluorine substituents on binding affinity. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What are the challenges in synthesizing spirocyclic derivatives of 3,3-difluoro-pyrrolo[2,3-b]pyridinone?
- Methodological Answer : Spirocyclization via ring-closing metathesis (RCM) requires precise control of allyl/vinyl ether precursors. For example, 3,3-diallyl derivatives treated with Grubbs II catalyst in dichloromethane yield spiro[cyclopentane-pyrrolo[2,3-b]pyridinones]. Purification via silica gel chromatography (0–20% ethyl acetate/cyclohexane) is critical to isolate enantiopure products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
